Product packaging for Glyketal(Cat. No.:CAS No. 4361-59-5)

Glyketal

Cat. No.: B14170092
CAS No.: 4361-59-5
M. Wt: 188.26 g/mol
InChI Key: HJELPCHEJDULNR-UHFFFAOYSA-N
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Description

Glyketal is a specialized chemical reagent designed for research applications. It is primarily utilized in organic synthesis as a protecting group for diols, particularly in the synthesis of complex molecules where selective reaction at a specific site is required. By forming a stable ketal, this compound shields sensitive diol functionalities from reaction conditions, allowing for subsequent modifications elsewhere in the molecule. This makes it an invaluable tool for researchers in pharmaceutical development and material science. The product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets (SDS) and scientific literature for specific handling and application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B14170092 Glyketal CAS No. 4361-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4361-59-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3

InChI Key

HJELPCHEJDULNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCC(O1)CO)C

Origin of Product

United States

Advanced Synthetic Methodologies for Glyketal and Its Analogues

Ketalization Reactions in Glyketal Synthesis

Ketalization, the reaction between a ketone and a diol or polyol to form a cyclic ketal, is a cornerstone in the synthesis of glyketals from glycerol (B35011). csic.esmdpi.com Glycerol, being a triol, can theoretically form both five-membered (1,2-cyclic) and six-membered (1,3-cyclic) ketals when reacted with a ketone. mdpi.comthieme-connect.de For example, the ketalization of glycerol with acetone (B3395972) yields 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) and its isomer, 2,2-dimethyl-1,3-dioxan-5-ol. mdpi.commdpi.com Solketal (B138546), the five-membered ring product, is generally thermodynamically favored. mdpi.com

The ketalization of glycerol with ketones is typically catalyzed by acids. csic.esmdpi.com This reaction is an equilibrium process, and the removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation. google.com

Three mechanisms have been proposed for the acid-catalyzed ketalization of glycerol with acetone, depending on the nature of the acidic sites (Brønsted or Lewis) on the catalyst. mdpi.com In a mechanism involving Brønsted acid sites, the reaction is initiated by the protonation of the carbonyl group of the ketone by a proton from the catalyst. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a hydroxyl group of glycerol. mdpi.com Following the initial attack and subsequent proton transfers, a hemiacetal intermediate is formed. This intermediate then undergoes further reaction with another hydroxyl group of glycerol, facilitated by acid catalysis, leading to the formation of the cyclic ketal and the elimination of water. The reaction can occur at either the 1,2- or 1,3-diol functionalities of glycerol, leading to the formation of five-membered or six-membered rings, respectively. mdpi.comthieme-connect.de

The development of environmentally friendly synthetic routes for glyketals is an active area of research. Green chemistry approaches in ketal formation from glycerol often involve the use of heterogeneous catalysts and solvent-free or quasi-solventless reaction conditions. mdpi.comacs.orgnih.gov

Heterogeneous acid catalysts, such as zeolites, modified clays, and supported metal oxides, are preferred over homogeneous acid catalysts (like sulfuric acid or p-toluenesulfonic acid) due to their ease of separation from the reaction mixture, reusability, and reduced corrosiveness. mdpi.comcsic.esnih.govresearchgate.net Studies have explored the use of acid-activated clays, metal-modified ZSM-5 zeolites (e.g., Cu-ZSM-5), and Al-free Zr-beta zeolite for the ketalization of glycerol with ketones like acetone and cyclohexanone (B45756) under green conditions. mdpi.comacs.orgnih.govdntb.gov.ua These catalysts have demonstrated good activity and selectivity, with some, like Cu-ZSM-5, showing excellent reusability. nih.gov Solvent-free or minimal-solvent conditions reduce waste generation and simplify product isolation. mdpi.comacs.org

Glycerol's structure presents the challenge of regioselectivity, as ketalization can occur at the primary (C1 and C3) or secondary (C2) hydroxyl groups, leading to isomeric products (five-membered 1,3-dioxolanes or six-membered 1,3-dioxanes). mdpi.comthieme-connect.de Achieving high selectivity towards a specific isomer, often the five-membered ring (solketal in the case of acetone), is desirable for many applications. mdpi.com

The choice of catalyst and reaction conditions significantly influences chemo- and regioselectivity. Certain heterogeneous catalysts, such as H-ZSM-5 zeolite and phosphomolybdic acid supported on silica (B1680970) gel, have shown high selectivity towards the five-membered 1,3-dioxolane (B20135) derivatives in the ketalization of glycerol with various ketones. thieme-connect.deacs.org For instance, acid-treated H-ZSM-5 achieved high selectivity to the five-membered ring product in the ketalization of glycerol with bioderived carbonyls. acs.org Similarly, silica gel supported phosphomolybdic acid catalyzed the reaction of glycerol with ketones, yielding primarily the five-membered dioxolane derivative with high selectivity. thieme-connect.de

Chemoselectivity is also important when other functional groups are present in the reactants or products. Acid-catalyzed esterification of solketal with fatty acids, for example, can be carried out with high selectivity to the solketal esters without significant hydrolysis of the ketal group under appropriate conditions. revistadechimie.romdpi.comresearchgate.net

Green Chemistry Approaches in Ketal Formation

Synthesis from Glycerol and Its Derivatives

Beyond direct ketalization of glycerol, glyketals and their analogues can be synthesized through pathways involving glycerol derivatives and subsequent functionalization.

Transesterification reactions can be employed in the synthesis of this compound esters. This typically involves the reaction of a this compound with a separate ester compound, leading to the exchange of alkoxy groups. For example, solketal, possessing a free hydroxyl group, can undergo transesterification with fatty acid methyl esters to form solketal fatty acid esters. revistadechimie.romdpi.com These reactions are often catalyzed by acids. revistadechimie.romdpi.comresearchgate.net

Another approach involves the transesterification of polymeric adducts formed from glycerol and levulinate, yielding mixtures containing 1,2-ketals of glycerol and a levulinate ester. google.com Alkaline transesterification of these co-polymers has been shown to predominantly produce the cis and trans isomers of the 1,2-ketal ester. google.com

The synthesis of this compound analogues can also involve the selective functionalization of the glycerol backbone, often using protected glycerol derivatives like solketal as intermediates. Solketal, with its single free primary hydroxyl group, allows for selective reactions at this position. mdpi.comnih.gov

Selective acylation or etherification of the hydroxyl group in solketal can yield a variety of derivatives. For instance, the synthesis of lysophospholipids can involve the preparation of stereospecific acyl or ether-substituted glycerol backbones, sometimes utilizing the high reactivity and selectivity of stannylene ketals formed in situ from glycerol derivatives. nih.gov This highlights how the ketal functionality can serve as a protecting group while allowing for selective modifications elsewhere on the glycerol-derived structure.

Furthermore, chemo-enzymatic methods have been developed for the synthesis of functionalized oligomer derivatives of glycerol, involving regioselective enzymatic acylation of primary hydroxyl groups followed by chemical modifications of secondary hydroxyl groups. nih.gov While not exclusively focused on ketals, this demonstrates strategies for selective functionalization of the glycerol backbone that could be applied in the synthesis of complex this compound analogues.

Transesterification Pathways for this compound Ester Formation

Development of Novel this compound Precursors and Intermediates

The synthesis of this compound and its analogues relies on the careful selection and preparation of appropriate precursors, primarily the diol or polyol component and the carbonyl compound. While simple diols like ethylene (B1197577) glycol or polyols like glycerol are common starting materials for basic 1,3-dioxolanes, the synthesis of more complex this compound structures, particularly those derived from carbohydrates, often involves protected or functionalized precursors.

In carbohydrate chemistry, cyclic acetals are widely used as protecting groups due to their stability under various reaction conditions and the potential for regioselective formation. nih.govnih.govresearchgate.netrsc.org Novel precursors in this context can include selectively protected monosaccharides or disaccharides, where specific hydroxyl groups are left free for subsequent acetalization. For instance, the regioselective protection of methyl α-D-glucopyranoside at the 4 and 6 positions with a benzylidene acetal (B89532) is a common strategy, leaving other hydroxyl groups available for further transformation or cyclic acetal formation. nih.govrsc.org

The carbonyl component can also be varied to introduce structural complexity into the this compound. Beyond simple aldehydes and ketones, the use of functionalized carbonyl compounds allows for the incorporation of additional chemical handles within the this compound structure, which can be exploited in subsequent synthetic steps. The development of novel precursors often involves optimizing existing synthetic routes to produce these functionalized diols, polyols, or carbonyl compounds efficiently and selectively.

Multi-step Synthesis Strategies for Complex this compound Structures

The construction of complex this compound analogues, especially those incorporating multiple cyclic acetal rings or integrated into larger molecular architectures, frequently necessitates multi-step synthesis strategies. These strategies involve a sequence of carefully designed chemical transformations, where the formation of the this compound ring is often one of several key steps.

Multi-step synthesis allows for the introduction of various functional groups at specific positions, the control of stereochemistry, and the assembly of complex carbon frameworks. mpg.deuni.luorganic-chemistry.orgjmaterenvironsci.com In the synthesis of complex carbohydrate-derived Glyketals, for example, cyclic acetal formation might be employed at different stages to selectively protect hydroxyl groups, enabling reactions to be carried out at other positions on the sugar molecule. nih.govrsc.org Subsequent steps might involve deprotection, oxidation, reduction, or carbon-carbon bond formation to build the desired complex structure.

An example of a multi-step approach could involve the initial formation of a cyclic acetal on a simple diol or polyol, followed by functionalization of other parts of the molecule, and potentially a second cyclic acetal formation or further elaboration of the existing ring. The specific sequence of reactions depends heavily on the target this compound structure and the available synthetic methodologies.

Catalyst Design and Optimization for this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, significantly influencing reaction rates, yields, and selectivity, particularly regioselectivity in polyols. researchgate.net The design and optimization of catalysts are crucial for developing efficient and sustainable synthetic methods.

The formation of cyclic acetals is typically acid-catalyzed. A wide range of acid catalysts, both homogeneous and heterogeneous, have been employed for this transformation. The choice of catalyst depends on factors such as the reactivity of the substrates, the desired selectivity, ease of separation, and environmental considerations.

Homogeneous Catalysis

Homogeneous catalysts are in the same phase as the reactants, typically in solution. researchgate.netwikipedia.org Protic acids like p-toluenesulfonic acid (TsOH), sulfuric acid, and hydrochloric acid are common homogeneous catalysts for acetal formation due to their strong acidity. wikipedia.orgmasterorganicchemistry.comnih.govucalgary.catagsu.comatamanchemicals.comfishersci.caimist.mamdpi.com Lewis acids, such as FeCl₃·6H₂O, CuCl₂, Zn(NO₃)₂·6H₂O, Yb(OTf)₃·H₂O, and BiCl₃, have also been reported to catalyze cyclic acetal formation. nih.govresearchgate.netresearchgate.net

Homogeneous catalysis often offers high activity and selectivity due to the well-defined nature of the catalytic species. However, separating the catalyst from the reaction mixture can be challenging, particularly in large-scale synthesis, potentially leading to product contamination and environmental concerns. researchgate.net Research in homogeneous catalysis for acetal synthesis focuses on developing more active and selective catalysts, including chiral catalysts for asymmetric synthesis, and exploring alternative reaction media like ionic liquids to facilitate catalyst separation and recycling. mdpi.comnih.govrsc.org

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants, typically solid catalysts used in liquid or gas-phase reactions. wikipedia.orgimist.mawikidata.org The use of heterogeneous catalysts in this compound synthesis offers significant advantages, including ease of separation from the reaction mixture by simple filtration or decantation, and the potential for catalyst recycling and continuous processes. imist.maacs.orggoogle.com

Various solid acid materials have been explored as heterogeneous catalysts for cyclic acetal formation from diols and polyols. These include supported acids (e.g., p-toluenesulfonic acid supported on silica gel), metal oxides (e.g., Al₂O₃, SiO₂, MoO₃/SiO₂), zeolites, montmorillonite (B579905) clays, ion exchange resins (e.g., Amberlyst-15, Nafion), and pillared clays. organic-chemistry.orgjmaterenvironsci.comresearchgate.netimist.maacs.orggoogle.comtubitak.gov.trthieme-connect.decore.ac.ukresearchgate.netscielo.brresearchgate.net

Research in heterogeneous catalysis for this compound synthesis focuses on designing catalysts with optimized acidity, surface area, and porosity to enhance catalytic activity and selectivity. The development of recyclable heterogeneous catalysts is a key area of interest for sustainable chemical processes. acs.orggoogle.comcore.ac.uk Studies have investigated the reuse of heterogeneous catalysts like aluminosilicate (B74896) K10 and Siral 70 in acetalization reactions, demonstrating their potential for multiple reaction cycles with minimal loss of activity or selectivity. acs.org

The mechanism of heterogeneous acid catalysis in acetal formation involves the interaction of the reactants with acidic sites on the catalyst surface, facilitating protonation and subsequent condensation with the elimination of water. wikipedia.orgmasterorganicchemistry.comtagsu.com The design of efficient heterogeneous catalysts often involves tailoring the support material and the active acidic species to promote the desired reaction pathway and minimize side reactions.

Table 1: Examples of Catalysts Used in Cyclic Acetal Synthesis

Catalyst TypeSpecific ExamplesNature
Homogeneous Acids p-Toluenesulfonic acid (TsOH), H₂SO₄, HClProtic Acid
FeCl₃·6H₂O, CuCl₂, Zn(NO₃)₂·6H₂O, Yb(OTf)₃·H₂O, BiCl₃, ZrCl₄, SnCl₂, BF₃·OEt₂, CuSO₄Lewis Acid
Heterogeneous Acids Silica gel, Al₂O₃, Zeolites, Montmorillonite, Ion exchange resins (Amberlyst-15)Solid Acid
Supported p-TsOH, MoO₃/SiO₂, Pillared clays, Supported NafionSupported Acid

Table 2: Selected Research Findings in Cyclic Acetal Synthesis

Study FocusKey FindingsReference
Regioselective protection in carbohydrate synthesisBenzylidene acetals selectively protect 4,6-positions in methyl α-D-glucopyranoside. nih.govrsc.org nih.govrsc.org
Glycerol acetalization with ketones catalyzed by FeCl₃·6H₂OHigh selectivity (97–100%) for 1,3-dioxolanes. researchgate.net researchgate.net
Solvent-free synthesis of acetal-containing polyols using heterogeneous catalystsAluminosilicate K10 and Siral 70 are effective and reusable heterogeneous catalysts for acetal formation from diols and divinyl ethers. acs.org acs.org
Acetalization of ethylene glycol with carbonyl compounds using heterogeneous catalystsVarious heterogeneous catalysts (activated carbons, montmorillonite, zeolites, metal-based, etc.) evaluated for dioxolane synthesis. imist.ma imist.ma
Acid-activated clay as heterogeneous catalyst for cyclic ketal synthesisEffective and reusable catalyst for converting ketones and diols to cyclic ketals. tubitak.gov.tr tubitak.gov.tr

Mechanistic Investigations of Glyketal Reactions and Transformations

Reaction Kinetics and Thermodynamics of Glyketal Formation and Cleavage

The formation of glyketals typically proceeds via the acid-catalyzed reaction between a ketone and a vicinal diol (such as glycerol (B35011) or ethylene (B1197577) glycol), with the elimination of water. This process is an equilibrium reaction. orgosolver.comyoutube.comgoogle.com The reverse reaction, acid-catalyzed hydrolysis, cleaves the this compound back into the corresponding ketone and diol. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.comresearchgate.net

The kinetics and thermodynamics of acetal (B89532) and ketal formation and hydrolysis have been extensively studied. thieme-connect.degla.ac.ukcdnsciencepub.com The equilibrium position is influenced by the removal of water during formation, driving the reaction towards the this compound product. youtube.comgoogle.comorganicchemistrytutor.com Conversely, the presence of excess water favors hydrolysis. chemistrysteps.com

Kinetic studies on cyclic acetal hydrolysis have revealed several key factors influencing reaction rates. thieme-connect.de Substituents at the acetal carbon that stabilize a positive charge (e.g., by resonance or induction) facilitate hydrolysis. google.comthieme-connect.de For instance, ketals generally hydrolyze faster than acetals due to the increased stability of the intermediate oxocarbenium ion with two alkyl substituents compared to one alkyl and one hydrogen substituent in acetals. thieme-connect.decdnsciencepub.com The ring size of the cyclic acetal also plays a role, with 1,3-dioxolanes (five-membered rings) typically hydrolyzing slower than 1,3-dioxanes (six-membered rings). thieme-connect.de

Thermodynamically, the feasibility and extent of a reaction are determined by the change in Gibbs free energy (), which is related to the enthalpy change () and entropy change () by the equation . cdnsciencepub.comacs.org The equilibrium constant () is directly related to the standard Gibbs free energy change () by the equation . cdnsciencepub.comacs.org For this compound formation, the removal of water shifts the equilibrium, effectively making the reaction more thermodynamically favorable under those conditions.

Studies on the kinetics and thermodynamics of glycosidic bond cleavage, which share mechanistic similarities with acetal hydrolysis, highlight the importance of the nucleophile and interactions with the leaving group in reducing the activation barrier. nih.govreddit.com

Proton Transfer and Electron Flow in this compound Reaction Pathways

Proton transfer reactions are fundamental steps in both the acid-catalyzed formation and cleavage of glyketals. youtube.comorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.comreddit.comic.ac.uk In acid-catalyzed acetal/ketal formation, the carbonyl oxygen is initially protonated, increasing the electrophilicity of the carbonyl carbon. orgosolver.comyoutube.comopenstax.org This is followed by nucleophilic attack by the alcohol (or diol in the case of cyclic ketals like glyketals). orgosolver.comyoutube.comopenstax.org Subsequent proton transfer steps facilitate the departure of water and the formation of the cyclic ketal. youtube.comorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.com

In the reverse reaction, acid-catalyzed hydrolysis, one of the oxygens of the this compound ring is protonated. chemistrysteps.commasterorganicchemistry.comresearchgate.net This protonation makes the adjacent carbon susceptible to nucleophilic attack by water and facilitates the cleavage of a carbon-oxygen bond. chemistrysteps.commasterorganicchemistry.comresearchgate.net A key intermediate in this process is a resonance-stabilized oxocarbenium ion. google.commasterorganicchemistry.comresearchgate.netlibretexts.org Electron flow involves the movement of electron pairs during bond breaking and formation, driven by the presence of acidic catalysts and the inherent polarity of the functional groups. For example, during hydrolysis, electron density from an oxygen atom adjacent to the leaving group assists in expelling the leaving alcohol, leading to the formation of the oxocarbenium ion. masterorganicchemistry.comcdnsciencepub.comlibretexts.org

Proton transfer can occur through direct transfer or via solvent molecules acting as shuttles, particularly in aqueous environments. ic.ac.ukacs.org Intramolecular proton transfer can also play a role in certain reaction pathways, potentially accelerating reaction rates. masterorganicchemistry.com

Nucleophilic and Electrophilic Reactivity of this compound Functional Groups

The 1,3-dioxolane (B20135) ring in glyketals exhibits distinct reactivity patterns towards nucleophiles and electrophiles. Under typical conditions, acetals and ketals are stable in basic environments and towards nucleophilic reagents. youtube.comorganic-chemistry.org This stability makes them useful as protecting groups for carbonyl functionalities. youtube.comlibretexts.orgorganic-chemistry.org The carbon atom at the 2-position of the 1,3-dioxolane ring, being bonded to two oxygen atoms, is relatively electron-deficient and can be susceptible to nucleophilic attack under specific conditions, particularly after activation.

Conversely, the oxygen atoms within the this compound ring are Lewis basic and can be targets for electrophilic attack, especially by acids or other electrophilic species. orgosolver.comnih.govthieme-connect.de Protonation of an oxygen atom is the initial step in acid-catalyzed hydrolysis and other acid-mediated transformations. orgosolver.comchemistrysteps.commasterorganicchemistry.comresearchgate.net Electrophilic species, such as phosphonium (B103445) ions, have been shown to react with 1,3-dioxolanes through electrophilic attack. nih.gov

While glyketals themselves are generally resistant to direct nucleophilic attack at the 2-position under neutral or basic conditions, reactions involving the formation of the dioxolane ring involve nucleophilic attack of a diol on a carbonyl carbon. orgosolver.comorganicchemistrytutor.comopenstax.org The cleavage of the ring during hydrolysis involves nucleophilic attack of water on the carbon atom that was originally the carbonyl carbon. chemistrysteps.commasterorganicchemistry.comresearchgate.net

Radical Reactions Involving this compound Moieties

While the most common reactions of glyketals involve polar mechanisms, particularly acid-catalyzed processes, radical reactions involving the 1,3-dioxolane ring are also possible. Studies on the atmospheric chemistry of 1,3-dioxolane, for instance, indicate that it can react with hydroxyl radicals, initiating radical chain processes. acs.orgnih.gov This reaction typically involves hydrogen atom abstraction from the dioxolane ring, leading to the formation of dioxolanyl radicals. acs.org

The resulting carbon-centered radicals can undergo various transformations, including reactions with oxygen, fragmentation, or coupling. acs.orgnih.gov The stability and subsequent reactions of these radicals are influenced by the structure of the dioxolane and the reaction conditions. For example, alkoxy radicals derived from 1,3-dioxolane can undergo ring-opening decomposition via C-O bond scission. acs.orgnih.gov

Radical reactions have also been explored in synthetic contexts involving 1,3-dioxolanes, such as thiol-promoted additions to imines through a radical chain process. organic-chemistry.orgorganic-chemistry.org Oxidative coupling reactions involving 1,3-dioxolanes and alkenes have been proposed to occur via a radical-polar crossover mechanism, involving the formation and subsequent reactions of carbon-centered radicals. acs.org

Ring-Opening and Rearrangement Mechanisms of Dioxolane Systems

The 1,3-dioxolane ring system in glyketals is susceptible to ring-opening under various conditions, most notably during acid-catalyzed hydrolysis. organicchemistrytutor.comchemistrysteps.commasterorganicchemistry.comresearchgate.net As discussed in Section 4.1 and 4.2, this involves protonation and cleavage of a C-O bond, leading to the formation of a hemiacetal or the open-chain carbonyl compound and diol. chemistrysteps.commasterorganicchemistry.comresearchgate.net

Ring-opening is also a key step in the cationic polymerization of 1,3-dioxolane, which can proceed via activated monomer or active chain end mechanisms. gla.ac.ukvot.pl In these polymerizations, the cyclic structure is opened to form linear polymer chains. gla.ac.ukvot.pl

In radical reactions, ring-opening of dioxolanyl radicals can occur through beta-scission, leading to fragmentation products. acs.orgnih.gov The ease of ring-opening in radical processes is influenced by the stability of the resulting fragments and the strength of the bonds being broken. acs.orgnih.gov

Rearrangement mechanisms involving dioxolane systems are less common for simple glyketals under typical conditions but can occur in more complex molecules or under specific catalytic systems. Examples of rearrangements involving cyclic peroxides with dioxolane structures have been reported, often proceeding through mechanisms analogous to the Criegee rearrangement. nih.govacs.org Some synthetic strategies might involve rearrangements of intermediates containing the dioxolane moiety to achieve desired molecular architectures. orgosolver.com Radical-polar crossover reactions involving dioxolanes can also involve rearrangement steps, such as the Kornblum-DeLaMare rearrangement of peroxide intermediates. acs.org

Solvent Effects on this compound Reaction Mechanisms

The solvent plays a significant role in influencing the rates and mechanisms of chemical reactions, including those involving glyketals. Solvent effects can impact reaction kinetics by affecting the solvation of reactants, transition states, and products, thereby altering activation energies. masterorganicchemistry.comgla.ac.ukic.ac.ukresearchgate.netudit.es

In the acid-catalyzed hydrolysis of acetals and ketals, the polarity and protic nature of the solvent can influence proton transfer steps and the stability of charged intermediates like the oxocarbenium ion. masterorganicchemistry.comgla.ac.ukic.ac.uk Water is a reactant in hydrolysis, and its concentration in the solvent system directly affects the equilibrium and reaction rate. chemistrysteps.com The acidity function of the solvent system is also crucial in strongly acidic media. masterorganicchemistry.com

Studies on the hydrolysis of cyclic ketene (B1206846) acetals have shown that the reaction rate is influenced by the pH and the hydrophobicity of the solvent mixture (water content). researchgate.net Basic conditions can lead to lower hydrolysis rates compared to acidic or neutral conditions. researchgate.net

Solvent effects can also influence the conformation of reactants and transition states, which in turn affects reactivity and selectivity, particularly in reactions involving cyclic systems like dioxolanes. cdnsciencepub.com The choice of solvent can also impact the feasibility of radical reactions by affecting the initiation, propagation, and termination steps of the radical chain process.

For this compound formation, the removal of water, often achieved by azeotropic distillation with a suitable solvent (e.g., toluene), is critical for driving the equilibrium towards product formation. google.comorganic-chemistry.org The solvent's ability to dissolve both the carbonyl compound and the diol, as well as the catalyst, is also important for reaction efficiency.

Chemical Derivatization and Functionalization of Glyketal Structures

Modification of Hydroxyl Functionalities in Glyketal

This compound structures typically possess one or more hydroxyl groups, depending on the specific derivative. These hydroxyl functionalities are amenable to a range of reactions, including esterification and etherification, which are fundamental transformations in organic chemistry for altering solubility, reactivity, and introducing new sites for further modification.

Esterification Reactions

Esterification involves the reaction of a hydroxyl group with a carboxylic acid or a derivative (such as acid chlorides or anhydrides) to form an ester linkage. This reaction is a common method for acylating glyketals. The process typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction between the alcohol (this compound hydroxyl) and the carboxylic acid youtube.com. Water is typically removed from the reaction mixture to drive the equilibrium towards product formation youtube.com.

Alternatively, activated carboxylic acid derivatives like acid chlorides or anhydrides can react with this compound hydroxyls under milder conditions, often in the presence of a base to neutralize the acidic byproduct. These methods are particularly useful when dealing with sensitive this compound structures or when specific reaction conditions are required.

Research has explored the esterification of glycerol (B35011) derivatives, which can be related to this compound synthesis and functionalization. For instance, the esterification of glycerol with organic acids yields mono-, di-, and triglycerides glamour-project.eu. Similarly, the hydroxyl groups on a this compound ring can undergo single or multiple esterifications depending on the reaction conditions and the specific this compound structure.

ReactantsCatalyst (Example)Product TypeNotes
This compound + Carboxylic AcidAcid catalystThis compound esterRequires removal of water
This compound + Acid ChlorideBaseThis compound esterMilder conditions
This compound + AnhydrideBaseThis compound esterMilder conditions

Etherification Reactions

Etherification involves the formation of an ether linkage by reacting a hydroxyl group with an alcohol or alkyl halide. This reaction can be carried out under acidic or basic conditions, or via Mitsunobu chemistry, depending on the desired outcome and the nature of the reacting partners.

Acid-catalyzed etherification typically involves the reaction of a this compound hydroxyl with an alcohol, often with the elimination of water. mdpi.com. Basic conditions, such as using an alkyl halide in the presence of a strong base (e.g., sodium hydride), can also effect ether formation by deprotonating the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with the alkyl halide.

Studies on glycerol etherification provide relevant insights into the potential etherification pathways for glyketals. Glycerol can be etherified with various alcohols, such as tert-butyl alcohol or n-butanol, to produce mono-, di-, and tri-ethers mdpi.com. Similarly, the hydroxyl groups on glyketals can be converted into ethers, introducing alkyl or aryl groups and modifying the compound's polarity and reactivity.

ReactantsConditions (Example)Product TypeNotes
This compound + AlcoholAcid catalystThis compound etherElimination of water
This compound + Alkyl HalideBaseThis compound etherSN2 reaction with this compound alkoxide
This compound + AlcoholMitsunobu reagentsThis compound etherStereochemical control possible

Transformations of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring in glyketals, being a cyclic acetal (B89532) or ketal, is susceptible to hydrolysis under acidic conditions, regenerating the vicinal diol (or glycerol derivative) and the aldehyde or ketone from which it was formed wikipedia.orgorganic-chemistry.org. This deprotection strategy is commonly used to reveal the diol functionality for further reactions.

Beyond simple deprotection, the dioxolane ring can undergo other transformations. For example, ring-opening reactions with various nucleophiles under specific conditions can lead to the incorporation of new functionalities and the cleavage of the cyclic structure. The stability of the dioxolane ring is influenced by the substituents on the ring and the reaction conditions.

While the primary function of the dioxolane ring in glyketals is often as a protecting group for a diol or as a structural element derived from glycerol, its reactivity can be harnessed for further chemical modifications or ring-rearrangement reactions under specific catalytic systems or reaction conditions beilstein-journals.org.

Introduction of Diverse Chemical Moieties onto this compound Skeletons

The functionalization of this compound structures extends beyond simple esterification and etherification of the hydroxyl groups and transformations of the dioxolane ring. Diverse chemical moieties can be introduced through various synthetic strategies, leveraging the existing functionalities or introducing new reactive handles.

For instance, the hydroxyl groups can be converted intoTosylate, bromide, thiol, carboxylic acid, or amine functionalities, as demonstrated in the functionalization of poly(ethylene glycol) nih.govbeilstein-journals.orgbeilstein-journals.org. Similar strategies can be applied to glyketals to attach various functional groups, polymers, or biomolecules.

Furthermore, if the this compound structure contains other functional groups besides the hydroxyl and dioxolane ring, these can serve as sites for further elaboration through reactions such as oxidation, reduction, halogenation, or carbon-carbon bond formation reactions (e.g., coupling reactions) researchgate.netrsc.org. The choice of reaction depends on the specific this compound structure and the desired chemical moiety to be introduced. The goal is often to create derivatives with altered physical, chemical, or biological properties.

Stereocontrolled Derivatization Pathways

The presence of stereocenters in many this compound structures, particularly those derived from chiral precursors like glycerol or other carbohydrates, necessitates stereocontrolled derivatization pathways to obtain products with defined stereochemistry. Stereoselective reactions aim to favor the formation of one stereoisomer over others.

Strategies for achieving stereocontrol in the derivatization of glyketals can include:

Using chiral reagents or catalysts: Employing chiral auxiliaries, catalysts, or reagents can influence the stereochemical outcome of reactions at or near the stereocenters of the this compound.

Diastereoselective reactions: If the this compound already possesses existing stereocenters, new stereocenters can be introduced diastereoselectively, guided by the existing stereochemistry.

Kinetic resolution: In some cases, a mixture of stereoisomers can be separated based on differences in their reaction rates with a chiral reagent.

While specific detailed research findings on the stereocontrolled derivatization pathways solely focused on "this compound" are not extensively detailed in the provided search results, the principles of stereocontrolled synthesis established for other chiral molecules with similar functional groups (hydroxyls, acetals/ketals) are applicable. For example, stereocontrolled etherification using Mitsunobu chemistry is a known method for achieving inversion of configuration at a hydroxyl-bearing carbon. Stereoselective transformations of cyclic acetals/ketals have also been explored in the synthesis of complex molecules beilstein-journals.org.

Applications of Glyketal in Advanced Organic Synthesis and Materials Science

Glyketal as a Protecting Group in Multi-functional Molecule Synthesis

Protecting groups are transient derivatives of functional groups used in multi-step organic synthesis to prevent unwanted reactions. organic-chemistry.orgwikipedia.org The formation and removal of protecting groups add steps to a synthesis, so their selection is crucial for efficiency and selectivity. organic-chemistry.org Acetals and ketals, formed from the reaction of carbonyl compounds with alcohols or diols, are common protecting groups for carbonyls and 1,2- or 1,3-diols due to their stability under basic conditions and facile removal under acidic conditions. libretexts.orglibretexts.orgpressbooks.pub this compound, possessing a 1,3-dioxolane (B20135) structure, falls into the class of cyclic acetals/ketals, suggesting its potential role in protecting vicinal diols or carbonyl compounds.

Selective Protection and Deprotection Strategies

Selective protection is essential when a molecule contains multiple identical or similar functional groups, and only one needs to react. organic-chemistry.org Subtle differences in reactivity, often due to steric effects or the use of different protecting groups with distinct reactivity profiles, can enable selective protection. organic-chemistry.org For instance, differential protection of amino groups with Boc (acid-labile) and Fmoc (base-labile) groups allows for selective deprotection under different conditions. organic-chemistry.org Similarly, acetals and ketals are stable to a range of reagents, including nucleophiles, hydride reagents, and bases, which allows for reactions to be carried out on other parts of the molecule without affecting the protected carbonyl or diol. libretexts.orgpressbooks.pub Deprotection typically involves treatment with aqueous acid, regenerating the original functional group. libretexts.orgpressbooks.pub

Orthogonality in Protecting Group Chemistry

Orthogonal protection is a strategy where multiple protecting groups are used in a single molecule, and each can be removed selectively under different, non-interfering conditions. organic-chemistry.orgwikipedia.orgiris-biotech.de This allows for the sequential deprotection and modification of specific functional groups in a multi-functional molecule. organic-chemistry.orgwikipedia.org For example, in peptide synthesis, the Fmoc group (base-labile) for the alpha-amino group and tert-butyl esters/ethers (acid-labile) for side-chain functional groups are commonly used in an orthogonal strategy. wikipedia.orgiris-biotech.de The stability of acetals and ketals to basic conditions, while being acid-labile, makes them potentially orthogonal to protecting groups removed under basic or neutral conditions. libretexts.orgpressbooks.pub The tailored choice of orthogonal protecting groups can influence stereochemical outcomes and reactivity in complex syntheses, such as glycosylation reactions. rsc.org

This compound as a Chiral Auxiliary or Building Block

Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com They are typically removed after the stereoselective step, and ideally, recovered for reuse. wikipedia.orgsigmaaldrich.com The use of chiral auxiliaries is a strategy in asymmetric synthesis to produce enantiomerically enriched compounds, which is particularly important for pharmaceuticals and natural products where biological activity is often tied to a specific enantiomer. wikipedia.orgwilliams.edu Examples of chiral auxiliaries include derivatives of 8-phenylmenthol, trans-2-phenylcyclohexanol, and oxazolidinones. wikipedia.orgwilliams.edu

Building blocks in chemistry are simpler molecules or ions that are combined to create more complex structures. They are fundamental units in the synthesis of larger molecules, including pharmaceuticals and biologically active substances. The synthesis of complex molecules often relies on the efficient preparation and coupling of suitable building blocks. rsc.orgnih.gov Given that this compound contains a chiral center at the C-4 position of the dioxolane ring (assuming the pentyl and methyl groups at C-2 are different or the starting materials are chiral), it could potentially serve as a chiral building block or be modified to act as a chiral auxiliary in asymmetric synthesis. uni.lu

Role of this compound in the Synthesis of Complex Natural Products and Pharmaceuticals

The synthesis of complex natural products and pharmaceuticals often involves multi-step routes requiring precise control over reactivity and stereochemistry. nih.govengineering.org.cnsolubilityofthings.com Protecting groups play a vital role in these syntheses by allowing selective transformations of specific functional groups. wikipedia.org Chiral auxiliaries and the use of chiral building blocks are also crucial for achieving the desired stereochemistry in the final product. wikipedia.orgsigmaaldrich.comamazon.com

While direct, extensive information on the specific role of this compound itself in the synthesis of complex natural products and pharmaceuticals was not prominently found in the search results, the principles of using acetal (B89532)/ketal protecting groups and chiral building blocks are widely applied in these areas. wikipedia.orglibretexts.orgwikipedia.orgnih.govengineering.org.cnsolubilityofthings.com The structural features of this compound suggest its potential application in protecting diol functionalities that are common in carbohydrates and other natural products, or as a chiral building block if synthesized in enantiomerically pure form. uni.lu Some historical references mention this compound in the context of pharmaceutical research, though the specific applications in complex synthesis are not detailed in the provided snippets. bultox.comarchive.orgncl.res.in

This compound Derivatives in Polymer Chemistry and Advanced Materials

This compound derivatives, particularly those with polymerizable functional groups, could be relevant in polymer chemistry and the development of advanced materials. The incorporation of cyclic acetal/ketal structures into polymers can influence their properties, such as thermal stability, solubility, and potential for degradation under specific conditions (e.g., acidic hydrolysis of the ketal group). ust.hk

Monomer Synthesis for Polymerization

The synthesis of monomers containing the this compound structure would be the first step in incorporating this moiety into polymers. Monomers are the basic units that link together to form polymers through a process called polymerization. youtube.com Various types of monomers exist, including those based on ethylene (B1197577) glycol and other diols, which are relevant to the this compound structure. testbook.comnih.govchiyodacorp.com The synthesis of monomers for polymerization often involves introducing a polymerizable group (like a vinyl group or an acrylate) into a molecule containing the desired structural features. google.comadvancedsciencenews.com For instance, the synthesis of acrylate (B77674) multiblock copolymers and poly(vinyl ether)s involves specific monomer designs and polymerization techniques. advancedsciencenews.com this compound derivatives functionalized with polymerizable groups could potentially be synthesized and then polymerized to create novel polymers with tailored properties. The chemical versatility of the hydroxyl group in this compound could allow for the introduction of such polymerizable functionalities. uni.lu

Applications as Fuel Additives and Oxygenates

This compound, specifically a Gly ketal ester produced from butan-2-one glycerol (B35011) and methyl hexanoate, has been explored as a potential fuel additive, particularly for diesel fuel core.ac.ukresearchgate.netresearchgate.net. The use of oxygenated compounds with higher cetane numbers is recognized for promoting cleaner burning in diesel engines core.ac.ukresearchgate.net.

Research has investigated the effects of blending glycerol-based additives, including Gly ketals and Gly ketal esters, with diesel fuel to assess their impact on engine performance and emission characteristics core.ac.ukresearchgate.netresearchgate.net. Studies have indicated that certain Gly ketal ester additives can lead to reduced smoke density compared to other additives core.ac.ukresearchgate.net. For instance, an additive denoted as "E2" in one study demonstrated the lowest CO emission at higher engine speeds when blended with diesel core.ac.uk. Another additive, "E1", resulted in the lowest HC emission core.ac.uk.

The application of glycerol-based fuel additives, derived from biodiesel by-products, is seen as a promising approach to enhance fuel properties and reduce harmful exhaust emissions when blended with diesel or biodiesel core.ac.ukresearchgate.net. However, the synthesis of these additives often requires challenging reaction conditions, which can impact the economic viability of their production core.ac.uk. Ongoing research aims to develop more economically favorable reaction conditions and reactor systems for the cost-effective production of such valuable additives core.ac.uk.

While the primary focus in the search results regarding fuel applications of "this compound" specifically points to "Gly ketal ester" derived from glycerol as a fuel additive core.ac.ukresearchgate.netresearchgate.net, the term "this compound" itself has appeared in broader contexts, including a mention in a handbook of toxicology in relation to fuel oil archive.org. However, the specific chemical structure or application in that context is not detailed archive.org. Another source broadly lists "this compound" among main agents, with combustion products of fuel mentioned as a carrier, but again, specific chemical details and direct application as a fuel additive are not clearly defined bultox.com.

Based on the detailed research findings available, the most concrete application of a compound referred to in a similar manner to "this compound" in the context of fuels is the "Gly ketal ester" as a diesel fuel additive aimed at improving combustion and reducing emissions core.ac.ukresearchgate.netresearchgate.net.

Here is a summary of observed effects of certain Gly ketal ester additives on emissions:

Additive TypeEmission Reduced (at higher engine speed)
Gly ketal ester (E1)HC
Gly ketal ester (E2)CO

Note: Data extracted from research findings on glycerol-based fuel additives, specifically mentioning Gly ketal esters. core.ac.uk

Computational and Theoretical Studies of Glyketal Molecular Systems

Quantum Chemical Calculations on Glyketal Structure and Reactivity

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into bond lengths, bond angles, charge distribution, and potential energy surfaces, which are crucial for understanding a molecule's behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. DFT methods, on the other hand, approximate the electron correlation energy and are often computationally less demanding for larger systems. Both approaches are widely used to study molecular properties.

Based on the available search results, specific details regarding ab initio or DFT calculations conducted on the this compound molecule to elucidate its structural nuances or predict its reactivity pathways are not extensively reported. While computational chemical graph theory is mentioned in the context of identifying analgesic compounds, and this compound is listed in a table within this document, the specific quantum chemical methods applied to this compound itself are not detailed.

Basis Set Selection and Computational Methodology

The accuracy of quantum chemical calculations is significantly influenced by the choice of basis set, which describes the atomic orbitals used to construct molecular orbitals, and the specific computational methodology employed (e.g., functional in DFT, level of theory in ab initio). Different basis sets and methodologies offer varying balances between computational cost and accuracy.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, interactions with solvents or other molecules, and thermodynamic properties in various environments (e.g., aqueous solution, lipid bilayers).

While molecular dynamics simulations are mentioned in the context of studying protein-ligand interactions involving phytochemicals from Boerhavia diffusa, and this compound is associated with this plant, detailed reports of MD simulations specifically focused on the dynamic behavior of the this compound molecule itself in different environments were not found in the provided search results. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman spectroscopy), and electronic transitions (UV-Vis spectroscopy). Comparing predicted spectra with experimental data can aid in structural elucidation and verification.

Specific computational studies aimed at predicting the spectroscopic parameters of this compound were not identified in the provided search results.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Understanding reaction mechanisms involves identifying intermediates and transition states along the reaction pathway. Computational methods can be used to model these pathways and calculate the energy barriers between different states, providing insights into reaction feasibility and selectivity.

While the concept of transition states is mentioned in the context of organophosphorus compounds, and this compound is listed among certain agents, detailed computational modeling and transition state analysis specifically for chemical transformations involving this compound were not found in the provided search results. bultox.com

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that relate the chemical structure of a series of compounds to their biological activity. These studies often employ computational descriptors to represent molecular structure and statistical methods to build the relationship. QSAR can be valuable in rationalizing the activity of existing compounds and designing new ones with desired properties.

QSAR modeling is mentioned in the provided search results bultox.com. This compound is also listed in tables alongside other compounds in documents discussing computational approaches for identifying active compounds, which may be related to QSAR studies . However, detailed information specifically on QSAR studies conducted on this compound derivatives, including the descriptors used, the biological activities correlated, or the resulting models, is not explicitly provided in the search results.

Advanced Spectroscopic Characterization Techniques for Glyketal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups in organic molecules. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the complete structure of Glyketal can be elucidated.

1H and 13C NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in the molecule and their electronic environments. The chemical shift (δ) values in the ¹H NMR spectrum are influenced by the surrounding atoms and functional groups. For this compound, characteristic signals would be expected for the protons on the 1,3-dioxolane (B20135) ring, the hydroxymethyl group, the methyl group, and the pentyl chain. uni.lu The integration of these signals indicates the relative number of protons in each environment.

Carbon NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in the molecule. Similar to ¹H NMR, the chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. hmdb.cahmdb.cachemicalbook.comchemicalbook.com For this compound, distinct signals would be observed for the carbons in the dioxolane ring (including the spiro carbon), the hydroxymethyl group, the methyl group, and the pentyl chain. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms and confirming the structural assignments made from 1D NMR data. princeton.eduresearchgate.netepfl.chsdsu.educolumbia.edu

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.edusdsu.edu A COSY spectrum of this compound would show cross-peaks between coupled protons within the dioxolane ring, the hydroxymethyl group, and along the pentyl chain, helping to map out the proton network.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond correlations). princeton.eduresearchgate.netepfl.chsdsu.educolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal, facilitating the assignment of carbon resonances based on assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds. princeton.eduresearchgate.netepfl.chsdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons and establishing connectivity across heteroatoms or multiple bonds. For this compound, HMBC correlations would help confirm the connections between the pentyl chain, the methyl group, the dioxolane ring carbons, and the hydroxymethyl group.

Stereochemical Assignments via NMR

NMR spectroscopy can also provide information about the stereochemistry of a molecule, particularly for cyclic systems like the dioxolane ring in this compound, which contains chiral centers. Analysis of coupling constants between protons on the ring and the relative chemical shifts can help determine the relative orientation of substituents. researchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing information about their spatial proximity and aiding in the assignment of relative stereochemistry. princeton.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. epfl.chresearchgate.netnist.govnih.govnist.govresearchgate.netresearchgate.netnih.govresearchgate.net Different functional groups absorb or scatter infrared or Raman light at characteristic frequencies, resulting in distinct peaks in the spectra.

For this compound, IR and Raman spectroscopy would be used to identify key functional groups such as the hydroxyl group (-OH), the ether linkages within the dioxolane ring (C-O-C), and the aliphatic C-H stretches. The presence and position of characteristic absorption or scattering bands would support the proposed structure of this compound. For instance, a broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. nih.gov Bands in the fingerprint region (below 1500 cm⁻¹) are particularly useful for identifying specific structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern. nist.govncl.res.inbultox.comyoutube.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and often fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The peak with the highest m/z ratio, usually corresponding to the molecular ion (M⁺), provides the molecular weight of the compound. Fragmentation of the molecular ion yields smaller ions, and the pattern of these fragment ions can provide structural information. For this compound, the molecular ion peak would be expected at m/z 188. uni.lu Characteristic fragmentation pathways would involve the cleavage of bonds in the pentyl chain and the dioxolane ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecular ion and fragment ions. By comparing the experimentally determined exact mass with the calculated exact mass for a given elemental formula, the correct molecular formula of this compound (C10H20O3) can be confirmed. uni.lucas.orgchemsrc.com HRMS is invaluable for distinguishing between compounds with similar nominal masses but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including various carbohydrate derivatives and related oxygenated species like glycol ethers and glycerolipids. restek.comnih.govsigmaaldrich.commeasurlabs.com The technique involves separating components of a mixture based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). measurlabs.com The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). measurlabs.com

For this compound analysis by GC-MS, appropriate column selection is critical, considering the polarity and potential hydrogen bonding capabilities due to the presence of oxygen atoms within the cyclic acetal (B89532)/ketal structure and any pendant hydroxyl groups. Polar or modified polar stationary phases are often suitable for separating polar compounds like glycols and diols, although tailing can occur with unmodified phases due to strong interactions. sigmaaldrich.com Non-polar columns can also be used, potentially offering different selectivity. sigmaaldrich.com

The mass spectrometry component provides molecular weight information and characteristic fragmentation patterns that aid in the identification of glyketals. Electron ionization (EI) is a common ionization method in GC-MS, which typically induces fragmentation. restek.com Analyzing the resulting mass spectrum, including the molecular ion (if present) and fragment ions, allows for the elucidation of the this compound structure. Predicted collision cross sections can also provide additional structural information when coupled with certain MS techniques. uni.lu

While specific detailed research findings on the GC-MS analysis of a broad range of glyketals are not extensively documented in the provided search results, the principles applied to related compound classes like glycol ethers and glycerolipids are directly applicable. restek.comnih.govsigmaaldrich.com For instance, studies on glycol ethers highlight the importance of appropriate GC columns for resolving isomers and the characteristic low-mass fragments generated by electron ionization. restek.com Similarly, GC/MS procedures for glycerolipids demonstrate the technique's utility in characterizing complex mixtures of oxygenated organic molecules. nih.gov

GC-MS data for glyketals would typically include:

Retention Times (RT): Indicative of the compound's interaction with the GC stationary phase under specific chromatographic conditions, useful for identification by comparison with standards.

Total Ion Chromatogram (TIC): A plot of total ion abundance versus retention time, showing the separation of components in the mixture.

Mass Spectra: Plots of relative ion abundance versus m/z ratio for individual peaks in the chromatogram, providing structural information through fragmentation patterns.

Detailed research on specific glyketals would involve optimizing GC parameters (column type, temperature program, carrier gas flow) and MS parameters (ionization method, scan range) to achieve optimal separation and structural characterization. Analysis of fragmentation pathways would be key to confirming the proposed structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.organton-paar.com It provides highly precise information about atomic positions, bond lengths, bond angles, and torsional angles, as well as crystal packing and intermolecular interactions. wikipedia.organton-paar.com For glyketals that can be obtained in crystalline form, X-ray crystallography offers unparalleled insight into their solid-state structure and can unequivocally determine their relative and, in the case of chiral non-centrosymmetric crystals, absolute configuration. wikipedia.organton-paar.comnih.gov

The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. wikipedia.organton-paar.com When an X-ray beam interacts with a crystal, it is scattered by the electron clouds of the atoms. Due to the periodic nature of the crystal lattice, these scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. wikipedia.organton-paar.com By measuring the angles and intensities of these diffracted spots, crystallographers can computationally reconstruct a three-dimensional map of the electron density within the crystal. wikipedia.orgnih.gov This electron density map is then used to determine the positions of the atoms and thus the molecular structure. wikipedia.orgnih.gov

The process of X-ray crystallography typically involves:

Crystal Growth: Obtaining high-quality single crystals of the this compound is the most critical step. anton-paar.comnih.gov The crystal must be sufficiently large and well-ordered to produce a clear diffraction pattern. anton-paar.com

Data Collection: The crystal is mounted and exposed to an X-ray beam, often at low temperatures to minimize thermal motion and radiation damage. anton-paar.comlibretexts.org Diffraction data (angles and intensities of the spots) are collected as the crystal is rotated. wikipedia.orglibretexts.org

Data Processing: The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors. nih.gov

Structure Determination: Using computational methods, the phase information is recovered from the structure factors, allowing for the calculation of the electron density map. wikipedia.orgnih.gov

Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. nih.gov

While the provided search results discuss the general application of X-ray crystallography to organic molecules and its power in determining absolute configuration anton-paar.comnih.govlibretexts.org, specific examples or detailed research findings on the X-ray crystallographic analysis of glyketals were not prominently featured. However, the principles and workflow described are directly applicable to any crystalline this compound.

Data obtained from X-ray crystallography includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. anton-paar.com

Space Group: Describes the symmetry elements present in the crystal lattice. anton-paar.com

Atomic Coordinates: The precise x, y, z fractional coordinates of each atom in the unit cell.

Bond Lengths and Angles: Geometrical parameters describing the molecular structure.

Dihedral or Torsional Angles: Describing the conformation of the molecule.

Displacement Parameters (B-factors): Indicative of the thermal motion or disorder of atoms.

These data are typically presented in crystallographic information files (CIF) and can be visualized to provide a detailed 3D representation of the this compound molecule and its packing in the crystal.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Glyketals

Chiroptical spectroscopies are invaluable techniques for the characterization of chiral molecules, providing information about their stereochemistry, conformation, and interactions in solution. nih.govvanderbilt.edumdpi.com For chiral glyketals, these methods, particularly Electronic Circular Dichroism (ECD), offer a sensitive probe of their three-dimensional structure and absolute configuration.

Chiroptical spectroscopy relies on the differential interaction of left- and right-circularly polarized light with chiral substances. vanderbilt.edu ECD measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength, typically in the ultraviolet-visible (UV-Vis) region. vanderbilt.edu This differential absorption, known as the Cotton effect, occurs when a chromophore (a light-absorbing group) is in a chiral environment. nih.gov

For glyketals that contain intrinsic chromophores (e.g., aromatic rings or certain unsaturated systems), their ECD spectra can be directly measured and interpreted. The sign, intensity, and wavelength of the Cotton effects are sensitive to the absolute configuration and conformation of the chiral molecule. vanderbilt.edumdpi.com

Many glyketals, however, may lack strong UV-Vis chromophores and are considered UV-transparent. In such cases, chiroptical probes or derivatization strategies can be employed. nih.gov This involves chemically attaching a chromophoric moiety with known chiroptical properties to the this compound. The induced Cotton effects in the chromophore's absorption region are then analyzed to deduce the absolute configuration of the this compound scaffold. nih.gov Biphenyl derivatives are examples of chiroptical probes used for this purpose. nih.gov

Interpretation of ECD spectra often involves comparing experimental spectra with theoretically calculated spectra for different possible stereoisomers and conformers using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govmdpi.com This combined experimental and computational approach is a powerful strategy for absolute configuration assignment. nih.govvanderbilt.edumdpi.com

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of circularly polarized light in the infrared region, probing vibrational transitions. vanderbilt.edu VCD is highly sensitive to molecular conformation and can complement ECD studies, particularly for molecules with conformational flexibility. vanderbilt.edu

While specific detailed research findings presenting ECD or VCD spectra of glyketals were not extensively found in the provided search results, the principles and applications described for other chiral organic molecules and natural products are directly relevant. nih.govvanderbilt.edumdpi.com Studies on the absolute configuration assignment of UV-transparent natural products using ECD and chiroptical probes highlight the applicability of these methods to molecules that may lack intrinsic chromophores, a situation potentially encountered with some glyketals. nih.gov

Chiroptical spectroscopy data for chiral glyketals would include:

ECD Spectrum: A plot of differential molar absorptivity (Δε) or ellipticity versus wavelength (nm).

Cotton Effects: Characteristic positive or negative bands in the ECD spectrum corresponding to electronic transitions of the chromophore in a chiral environment.

VCD Spectrum: A plot of differential molar absorptivity versus wavenumber (cm⁻¹) in the infrared region.

Analysis of these spectral features, often in conjunction with computational simulations, allows for the determination of the absolute configuration and provides insights into the conformational preferences of chiral glyketals in solution.

Pharmacological Research Context and Mechanistic Probes of Glyketal

Historical Recognition as a Biologically Active Compound

Glyketal gained historical recognition as a biologically active compound in the mid-20th century. Early research, particularly in the late 1940s, identified this compound as a "blocking agent of interneurons". nih.govinhn.orgacs.orgacs.org Studies conducted by F. M. Berger at the University of Rochester involved preliminary animal investigations comparing this compound with myanesin, another muscle-relaxing drug at the time. acs.orgacs.org These early pharmacological studies explored its effects, including a reported "paralysing action". inhn.org The investigation into this compound's properties was reported in scientific literature, including the Journal of Pharmacology and Experimental Therapeutics. nih.govacs.orgacs.org

Chemical Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com While specific detailed SAR investigations focused solely on this compound derivatives are not extensively detailed in the provided search results, the general principle of SAR was a driving force in early pharmacological research, including the study of compounds like this compound and related ethers of glycerol (B35011). inhn.orgarchive.org The relationship between chemical structure and central depressant action of substituted ethers of glycerol was a subject of investigation, suggesting an awareness of how structural changes impact pharmacological properties in related compound classes. inhn.org SAR analysis is a fundamental aspect of drug discovery, used to identify structural characteristics associated with desired biological effects and to guide the design of new molecules with enhanced activity or improved properties. gardp.orgwikipedia.orgcollaborativedrug.comnih.gov

Mechanistic Studies of this compound's Interactions at a Molecular Level

Early research characterized this compound as a "blocking agent of interneurons". nih.govinhn.orgacs.orgacs.org This classification suggests an interaction with neuronal pathways, specifically at the level of interneurons. While the precise molecular mechanism of action of this compound is not explicitly detailed in the provided search snippets, the concept of understanding the molecular basis of action for biologically active compounds was a developing area in pharmacology. archive.orgnih.gov The study of how compounds interact at a molecular level is crucial for elucidating their pharmacological effects. Modern mechanistic studies often involve investigating interactions with specific proteins, enzymes, or receptors, and the impact on cellular pathways. nih.govrsc.org

Future Research Directions and Emerging Applications of Glyketal Chemistry

Development of Glyketal-Based Catalysts

The development of novel catalysts is a significant area of chemical research, with various types of catalysts, including alkaline, metal-based, and organocatalysts, being explored for diverse reactions google.com. While catalysts are commonly employed in the synthesis of compounds like 1,3-dioxolane-4-methanol (B150769) derivatives from precursors such as glycerol (B35011) and aldehydes or ketones, the specific development and application of this compound-based compounds as catalysts is not a prominent theme in the currently available research. The structural features of this compound could potentially be incorporated into ligand designs or catalyst scaffolds, but this remains an area requiring dedicated investigation to determine its viability and potential catalytic activities.

Integration of this compound in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages for chemical synthesis, including enhanced control over reaction parameters, improved safety, increased efficiency, and greater sustainability. These technologies enable rapid mixing, precise temperature control, and the handling of hazardous reactions more safely than traditional batch processes. While flow chemistry and microreactors are being increasingly applied to a wide range of chemical transformations, specific research detailing the integration of this compound (PubChem CID 20370) as a reactant, product, or component within flow chemistry or microreactor systems is not widely reported. Exploring the behavior and reactivity of this compound under the controlled conditions offered by flow chemistry and microreactor technology could open new avenues for its synthesis or utilization in continuous processes.

Sustainability and Green Chemistry Aspects in this compound Production and Use

Sustainability and green chemistry principles are increasingly important in chemical research and production, focusing on minimizing environmental impact, reducing waste, and using safer materials. This includes evaluating the environmental performance of production routes, such as those based on glycerol. While the general concept of considering the environmental implications of chemical compounds, including their reactivity and degradation pathways, is crucial in the context of green chemistry, specific detailed research on the sustainability and green chemistry aspects related to the production and use of this compound (PubChem CID 20370) is not extensively available. Future research could focus on developing more sustainable synthetic routes to this compound, evaluating its environmental footprint throughout its lifecycle, and exploring its use in applications aligned with green chemistry principles.

Q & A

Basic: What experimental design considerations are critical for synthesizing Glyketal with high reproducibility?

To ensure reproducibility, adhere to:

  • Detailed protocol documentation : Include reagent sources (e.g., purity grades, suppliers), reaction conditions (temperature, solvent ratios), and purification steps (e.g., chromatography parameters) .
  • Validation via spectral characterization : Use NMR, IR, and mass spectrometry to confirm structural integrity. Cross-reference data with historical studies (e.g., Berger, 1949) for consistency .
  • Batch-to-batch consistency checks : Perform melting point analysis and HPLC purity assessments across multiple synthesis batches .

Basic: How should researchers address discrepancies in pharmacological data for this compound across studies?

  • Error source identification : Distinguish between systematic errors (e.g., dosage miscalculations) and biological variability (e.g., model organism differences) using statistical tests (ANOVA, t-tests) .
  • Meta-analysis frameworks : Aggregate data from independent studies (via platforms like Google Scholar) to identify trends or outliers. Apply sensitivity analysis to test hypothesis robustness .
  • Replication studies : Design experiments under controlled conditions to isolate variables (e.g., pH, administration route) conflicting in prior work .

Advanced: What methodologies resolve mechanistic contradictions in this compound’s neuropharmacological activity?

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map this compound’s interaction pathways. Compare results across in vitro (cell lines) and in vivo (rodent) models .
  • Kinetic binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify this compound’s affinity for neuronal receptors, resolving conflicting IC50 values .
  • Computational modeling : Apply molecular docking (AutoDock) to predict binding sites, validated by mutagenesis studies .

Advanced: How can researchers ensure statistical validity when analyzing this compound’s dose-response relationships?

  • Power analysis : Predefine sample sizes using tools like G*Power to minimize Type II errors .
  • Dose-normalization : Adjust for inter-subject variability via allometric scaling or body surface area metrics .
  • Non-linear regression models : Fit data to Hill or Logit equations to derive EC50/ED50 values, reporting 95% confidence intervals .

Basic: What are the best practices for literature reviews on this compound’s historical and contemporary research?

  • Keyword optimization : Use Boolean operators (e.g., "this compound AND (synthesis OR pharmacokinetics)") in Google Scholar to filter high-impact studies .
  • Citation tracking : Identify seminal works via "Cited by" features and prioritize studies with rigorous methodologies (e.g., controlled trials over anecdotal reports) .
  • Grey literature inclusion : Search conference proceedings/theses for unpublished data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced: What strategies validate this compound’s metabolic stability in preclinical models?

  • Isotopic labeling : Use 14C-Glyketal to track metabolite formation via LC-MS/MS in plasma and tissue homogenates .
  • Cross-species comparisons : Assess metabolic half-life in rodents vs. non-human primates to predict human pharmacokinetics .
  • Enzyme inhibition assays : Test cytochrome P450 interactions to identify metabolic pathway conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.